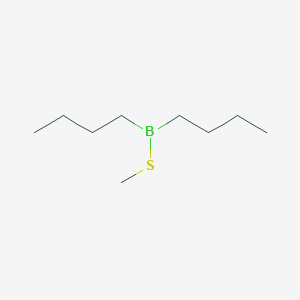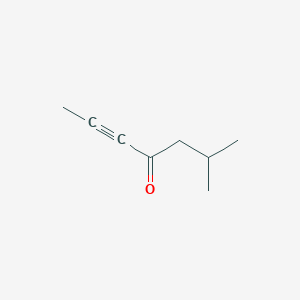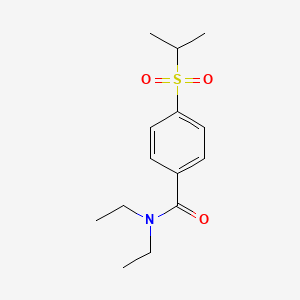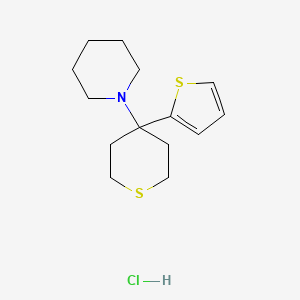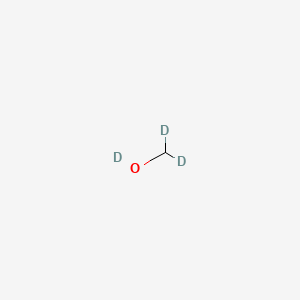
Hydroxymethyl-d3 radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Hydroxymethyl-d3 radical is a deuterated form of the hydroxymethyl radical, with the chemical formula CD3O. It is a highly reactive species due to the presence of an unpaired electron on the oxygen atom. This radical is often used in various chemical reactions and studies due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the Hydroxymethyl-d3 radical typically involves the use of deuterated methanol (CD3OH) as a starting material. One common method is the photocatalytic generation of the radical from deuterated methanol using a suitable photocatalyst and light source . Another method involves the halogen-atom transfer (XAT) from α-aminoalkyl radicals to convert alkyl iodides into the corresponding open-shell species, followed by the addition to formaldehyde .
Industrial Production Methods
Industrial production of the this compound is not common due to its highly reactive nature and the specialized conditions required for its generation. it can be produced in small quantities for research purposes using advanced laboratory techniques such as photocatalysis and electrophotocatalysis .
Chemical Reactions Analysis
Types of Reactions
The Hydroxymethyl-d3 radical undergoes various types of reactions, including:
Oxidation: The radical can be oxidized to form deuterated formaldehyde (CD2O) or other oxidation products.
Reduction: It can be reduced to form deuterated methanol (CD3OH) or other reduced species.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in a molecule with a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include:
Formaldehyde: Used as a C1 synthon in radical hydroxymethylation reactions.
Phosphine additives: Used to trap transient O-radicals and facilitate the formation of hydroxymethylated products.
Photocatalysts: Used to generate the radical from deuterated methanol under light irradiation.
Major Products Formed
Major products formed from reactions involving the this compound include deuterated formaldehyde (CD2O), deuterated methanol (CD3OH), and various hydroxymethylated compounds .
Scientific Research Applications
The Hydroxymethyl-d3 radical has several scientific research applications, including:
Organic Synthesis:
Pharmaceutical Research: Utilized in the synthesis of drug molecules and natural products containing hydroxymethyl motifs.
Material Science: Employed in the development of high-value materials with specific properties.
Biological Studies: Used to study the reactivity and behavior of radicals in biological systems.
Mechanism of Action
The mechanism of action of the Hydroxymethyl-d3 radical involves the homolytic cleavage of bonds to generate the radical species, followed by its reaction with other molecules. The radical can abstract hydrogen atoms from other species, leading to the formation of new bonds and products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the Hydroxymethyl-d3 radical include:
Hydroxymethyl radical (CH3O): The non-deuterated form of the this compound.
Methoxy radical (CH3O): A related radical with a similar structure but different reactivity.
Formyl radical (CHO): Another related radical with a different functional group.
Uniqueness
The this compound is unique due to the presence of deuterium atoms, which can influence its reactivity and stability compared to its non-deuterated counterpart. This makes it valuable in studies involving isotopic labeling and kinetic isotope effects .
Properties
CAS No. |
6853-31-2 |
|---|---|
Molecular Formula |
CH4O |
Molecular Weight |
35.060 g/mol |
IUPAC Name |
dideuterio(deuteriooxy)methane |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D2,2D |
InChI Key |
OKKJLVBELUTLKV-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C([2H])O[2H] |
Canonical SMILES |
CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


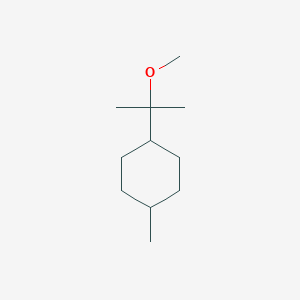

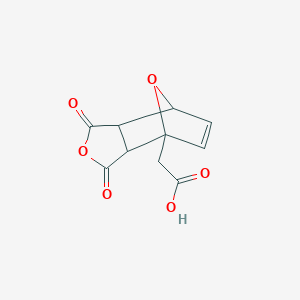
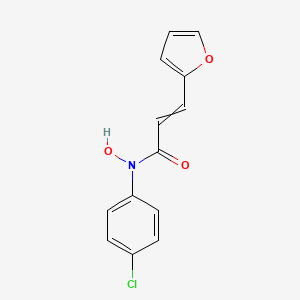
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)


